molecular formula C8H7ClF2 B1380412 1-(Chloromethyl)-3-(difluoromethyl)benzene CAS No. 1169873-26-0

1-(Chloromethyl)-3-(difluoromethyl)benzene

Cat. No.: B1380412
CAS No.: 1169873-26-0
M. Wt: 176.59 g/mol
InChI Key: CVDJZDNOENRSTE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(difluoromethyl)benzene is an aromatic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-(difluoromethyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-(hydroxymethyl)-3-(difluoromethyl)benzene.

    Oxidation: Formation of 3-(difluoromethyl)benzoic acid.

    Reduction: Formation of 1-(methyl)-3-(difluoromethyl)benzene.

Scientific Research Applications

1-(Chloromethyl)-3-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in medicinal applications .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-(difluoromethyl)benzene
  • 1-(Chloromethyl)-2-(difluoromethyl)benzene
  • 1-(Bromomethyl)-3-(difluoromethyl)benzene

Comparison: 1-(Chloromethyl)-3-(difluoromethyl)benzene is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers and analogs.

Properties

IUPAC Name

1-(chloromethyl)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJZDNOENRSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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